2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile

Spin Trapping EPR Spectroscopy Reactive Oxygen Species

Standard spin trap PBN cannot detect superoxide (O2•-) or hydroxyl (HO•) radicals, limiting EPR studies of oxidative stress. 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile (CAS 62970-03-0) addresses this gap as a precursor to linear phosphoryl nitrones that yield persistent, detectable spin adducts. The sterically demanding α-tert-butyl group enhances adduct stability and modulates reactivity for stereoselective synthesis. • Enables O2•-/HO• radical detection via EPR-not achievable with PBN • α-tert-butyl steric shielding improves nitroxide adduct persistence • Calculated logP increase of ~1.2-1.5 vs. unsubstituted analog enhances membrane permeability for CNS-targeted programs • Acts as phosphorylation reagent under nucleophilic conditions, avoiding HCl byproduct and enabling compatibility with acid-sensitive substrates • Biases Horner-Wittig transition state toward (E)-alkene formation via steric steering

Molecular Formula C18H20NOP
Molecular Weight 297.3 g/mol
CAS No. 62970-03-0
Cat. No. B12886225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile
CAS62970-03-0
Molecular FormulaC18H20NOP
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20NOP/c1-18(2,3)17(14-19)21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3
InChIKeyFQPNBAVYEHVFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile – Baseline Properties


2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile (CAS 62970-03-0) is a phosphine oxide functionalized with a nitrile group and a sterically demanding tert-butyl substituent at the α-carbon [1]. Its molecular formula is C₁₈H₂₀NOP (molecular weight 297.33 g·mol⁻¹), placing it within the class of diphenylphosphoryl-substituted nitriles that serve as versatile intermediates in organic synthesis, particularly as precursors to specialized nitrone spin traps [2]. Unlike simpler analogs such as (diphenylphosphoryl)acetonitrile, the 3,3-dimethylbutanenitrile backbone introduces pronounced steric shielding and modulated electronic properties at the reactive α-carbon center [1].

Nitrone spin trap precursor for EPR detection of O₂•⁻ and HO•
Sterically shielded α-carbon modulates reactivity and selectivity
Latent phosphorylation reagent without HCl byproduct

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile: Why Generics Fall Short


Although several diphenylphosphoryl-substituted nitriles share the same Ph₂P(O)–CH–CN core motif, the α-tert-butyl substituent in 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile is not a trivial structural variation. The bulky tert-butyl group imposes unique steric constraints that modulate the acidity of the α-C–H bond, the nucleofugality of the cyanide leaving group, and the conformational landscape available during Horner-Wittig or phosphorylation chemistry [1]. These steric and electronic perturbations directly affect reaction kinetics, regioselectivity, and product distribution in ways that cannot be replicated by linear-chain or unsubstituted analogs such as (diphenylphosphoryl)acetonitrile or 3-(diphenylphosphoryl)propanenitrile [1]. Furthermore, when the compound serves as a precursor to linear nitrone spin traps, the tert-butyl group contributes to the steric protection of the resulting nitroxide spin adducts, enhancing their persistence for electron paramagnetic resonance (EPR) detection—a property not shared by the unsubstituted acetonitrile-derived nitrones [2].

Unsubstituted analog
Lacks α-tert-butyl steric shielding; reaction kinetics and regioselectivity may differ.
PBN spin trap
Typically does not yield detectable O₂•⁻ or HO• adducts; detection profile differs.
Diphenylphosphoryl chloride
Generates HCl and requires anhydrous handling; may limit acid-sensitive substrate compatibility.

Performance Evidence for 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile


Superoxide & Hydroxyl Radical Spin Trapping vs. PBN

Nitrone spin traps derived from 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile enable EPR detection of the superoxide anion radical (O₂•⁻) and hydroxyl radical (HO•) adducts, whereas the widely used benchmark spin trap PBN (N-tert-butyl-α-phenylnitrone) fails to produce detectable adducts of these oxygen-centered radicals under comparable conditions [1]. The phosphoryl-substituted nitrones stabilize the spin adducts through intramolecular hydrogen bonding interactions involving the P=O moiety—an interaction motif intrinsically absent in PBN [1].

O₂•⁻/HO• Detection
Class-level inference
Target-derived nitrone
O₂•⁻ and HO• adducts observable
PBN
No detectable adducts
May enable detection of ROS not captured by PBN
EPR; microwave-assisted synthesis conditions
Spin Trapping EPR Spectroscopy Reactive Oxygen Species

Lipophilicity & Steric Bulk vs. (Diphenylphosphoryl)acetonitrile

The presence of the 3,3-dimethylbutanenitrile backbone in 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile (MW 297.33 g·mol⁻¹) confers a molecular weight increase of 56.11 g·mol⁻¹ relative to the unsubstituted analog (diphenylphosphoryl)acetonitrile (CAS 23040-22-4, MW 241.22 g·mol⁻¹) [1]. This structural difference introduces a quaternary carbon center that substantially increases steric bulk (estimated Taft steric parameter Es shift of approximately −1.5 to −2.0 relative to the –CH₂– analog) and enhances calculated lipophilicity (estimated ΔclogP ≈ +1.2 to +1.5 units) [1]. These property differences are consistent with the well-characterized behavior of tert-butyl-substituted nitriles versus their unsubstituted counterparts [1].

MW & clogP Comparison
Cross-study comparable
Target
MW 297.33 g·mol⁻¹
est. clogP ~3.2–3.6
Unsubstituted
MW 241.22 g·mol⁻¹
est. clogP ~2.0–2.4
Increased lipophilicity and steric bulk may affect membrane partitioning
Calculated properties; experimental validation recommended
Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Phosphorylation Reagent: Advantage Over Diphenylphosphoryl Chloride

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile can function as a masked phosphorylation reagent where the α-cyano group acts as a leaving group under nucleophilic attack [1]. In contrast to diphenylphosphoryl chloride (CAS 1499-21-4), which is moisture-sensitive, corrosive, and releases HCl upon reaction, the nitrile-based phosphorylation strategy offers latent reactivity that can be triggered under controlled, mildly basic conditions without generating acidic byproducts [1]. The tert-butyl substituent further modulates the leaving group ability of the cyanide, providing a tunable reactivity window not available with diphenylphosphoryl chloride or with simpler diphenylphosphoryl nitriles lacking α-alkyl substitution [1].

Phosphoryl Donor Reactivity
Class-level inference
Target (nitrile-based)
Latent phosphoryl donor; no HCl
Diphenylphosphoryl chloride
Moisture-sensitive; releases HCl
May simplify workup and expand acid-sensitive substrate scope
Requires nucleophilic activation; verify compatibility
Phosphorylation Organic Synthesis Reagent Selection

Optimal Applications for 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile


Superoxide & Hydroxyl Radical Spin Trapping

Research groups investigating oxidative stress, ischemia-reperfusion injury, or radical-mediated degradation mechanisms should select 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile as the precursor for linear phosphoryl nitrone spin traps when detection of superoxide (O₂•⁻) and hydroxyl (HO•) radicals is required. The benchmark spin trap PBN is incapable of forming stable, detectable adducts of these radicals, making the target compound-derived nitrones the enabling tool for such studies [1].

Lipophilicity & Steric Shielding in Lead Optimization

When a diphenylphosphoryl nitrile scaffold is being explored as a pharmacophore or prodrug moiety, and increased membrane permeability or reduced metabolic lability at the α-carbon is desired, 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile offers a calculated lipophilicity increase of approximately 1.2–1.5 logP units and significantly greater steric protection relative to the unsubstituted (diphenylphosphoryl)acetonitrile (CAS 23040-22-4) [2]. This property profile is particularly relevant for CNS-targeted programs or for reducing cytochrome P450-mediated oxidation at the α-position.

Acid-Sensitive Substrate Phosphorylation

Process development and medicinal chemistry laboratories conducting phosphorylation reactions on acid-labile substrates should consider 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile as an alternative to diphenylphosphoryl chloride. The nitrile-based reagent releases the phosphoryl group under nucleophilic rather than acidic conditions, eliminating HCl byproduct formation, reducing equipment corrosion, and enabling compatibility with Boc-protected amines, silyl ethers, and other acid-sensitive protecting groups [2].

Stereoselective Horner-Wittig Olefination

In stereoselective Horner-Wittig olefination reactions where high (E)-alkene selectivity is required, the increased steric bulk of the α-tert-butyl substituent in 2-(diphenylphosphoryl)-3,3-dimethylbutanenitrile can bias the transition state geometry of the oxaphosphetane intermediate toward (E)-product formation more effectively than linear-chain or unsubstituted diphenylphosphoryl nitriles. This steric steering effect provides a rational basis for selecting the target compound in stereoselective synthesis campaigns [2].

Application
Selection Property
Validation Focus
Superoxide & hydroxyl radical spin trapping
Detection of O₂•⁻ and HO• adducts
EPR spin trapping validation
Lipophilicity & steric shielding assessment
Increased clogP and steric bulk vs unsubstituted analog
logP measurement and target engagement
Acid-sensitive substrate phosphorylation
Latent phosphoryl donor without HCl generation
Substrate scope and byproduct analysis
Stereoselective Horner-Wittig olefination
α-tert-butyl steric steering
(E)-selectivity and transition state analysis
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